![molecular formula C10H15NO B3050850 4-Ethoxy-3-ethylaniline CAS No. 29175-49-3](/img/structure/B3050850.png)
4-Ethoxy-3-ethylaniline
Overview
Description
“4-Ethoxy-3-ethylaniline” is a compound that belongs to the class of anilines. Anilines are organic compounds that contain a phenyl group attached to an amino group . The “4-Ethoxy-3-ethylaniline” suggests that it has ethoxy (C2H5O-) and ethyl (C2H5-) substituents on the phenyl ring.
Molecular Structure Analysis
The molecular structure of “4-Ethoxy-3-ethylaniline” would consist of a benzene ring with an amino group (NH2) and ethoxy (C2H5O-) and ethyl (C2H5-) groups attached to the 4th and 3rd carbon atoms, respectively .Chemical Reactions Analysis
Anilines can undergo a variety of chemical reactions, including electrophilic aromatic substitution, acylation, and alkylation . The presence of the ethoxy and ethyl groups may influence the reactivity and the products of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Ethoxy-3-ethylaniline” would depend on its exact structure. Anilines are generally polar due to the presence of the amino group, and they can participate in hydrogen bonding .Safety And Hazards
Future Directions
The future directions of “4-Ethoxy-3-ethylaniline” would depend on its applications. Anilines are used in a wide range of industries, including the manufacture of dyes, drugs, and plastics . The introduction of ethoxy and ethyl groups could potentially modify the properties of the aniline, leading to new applications .
properties
IUPAC Name |
4-ethoxy-3-ethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-8-7-9(11)5-6-10(8)12-4-2/h5-7H,3-4,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUYPIDOVPGLCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00532659 | |
Record name | 4-Ethoxy-3-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00532659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-ethylaniline | |
CAS RN |
29175-49-3 | |
Record name | 4-Ethoxy-3-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00532659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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